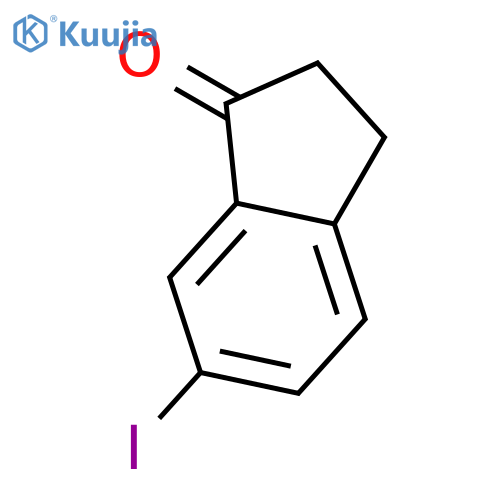

Cas no 14548-40-4 (6-Iodo-1-indanone)

6-Iodo-1-indanone 化学的及び物理的性質

名前と識別子

-

- 6-Iodo-1-indanone

- 1H-Inden-1-one, 2,3-dihydro-6-iodo-

- 6-iodo-2,3-dihydroinden-1-one

- 2,3-dihydro-6-iodoinden-1-one

- 6-Iodo-2,3-dihydro-1H-inden-1-one

- 2,3-Dihydro-6-iodo-1H-inden-1-one

- PubChem17865

- 6-iodanyl-2,3-dihydroinden-1-one

- RP06280

- VZ30780

- 1H-Inden-1-one,2,3-dihydro-6-iodo-

- ST2418967

- AB0000884

- AB1006447

- X31

- SY110130

- 6-iodoindan-1-one

- SCHEMBL10138376

- DS-11216

- AMY11012

- DTXSID00661190

- AKOS015853879

- A808372

- AB92788

- EN300-300280

- W-205625

- Z1269230336

- MFCD09744087

- 14548-40-4

- FT-0650382

- CS-0101160

-

- MDL: MFCD09744087

- インチ: 1S/C9H7IO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2

- InChIKey: CIMZMDUWHIFAHN-UHFFFAOYSA-N

- SMILES: IC1C([H])=C([H])C2=C(C=1[H])C(C([H])([H])C2([H])[H])=O

計算された属性

- 精确分子量: 257.95400

- 同位素质量: 257.954

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 11

- 回転可能化学結合数: 0

- 複雑さ: 178

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.3

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- Color/Form: No data avaiable

- 密度みつど: 1.9±0.1 g/cm3

- ゆうかいてん: No data available

- Boiling Point: 314.0±31.0 °C at 760 mmHg

- フラッシュポイント: 143.7±24.8 °C

- Refractive Index: 1.674

- PSA: 17.07000

- LogP: 2.42010

- じょうきあつ: No data available

6-Iodo-1-indanone Security Information

- Signal Word:warning

- 危害声明: H303+H313+H333

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:4°Cで貯蔵して、-4°Cはもっと良いです

6-Iodo-1-indanone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

6-Iodo-1-indanone Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 212215-1g |

6-Iodo-1-indanone |

14548-40-4 | 95% | 1g |

£83.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I190969-250mg |

6-Iodo-1-indanone |

14548-40-4 | 98% | 250mg |

¥309.90 | 2023-09-02 | |

| Alichem | A079001088-5g |

6-Iodo-1-indanone |

14548-40-4 | 97% | 5g |

383.72 USD | 2021-06-15 | |

| eNovation Chemicals LLC | Y0984242-10g |

6-Iodo-1-indanone |

14548-40-4 | 95% | 10g |

$830 | 2024-08-02 | |

| Enamine | EN300-300280-0.1g |

6-iodo-2,3-dihydro-1H-inden-1-one |

14548-40-4 | 95.0% | 0.1g |

$19.0 | 2025-03-19 | |

| Enamine | EN300-300280-0.5g |

6-iodo-2,3-dihydro-1H-inden-1-one |

14548-40-4 | 95.0% | 0.5g |

$40.0 | 2025-03-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IK753-50mg |

6-Iodo-1-indanone |

14548-40-4 | 97% | 50mg |

113.0CNY | 2021-07-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IK753-5g |

6-Iodo-1-indanone |

14548-40-4 | 97% | 5g |

4200CNY | 2021-05-07 | |

| 1PlusChem | 1P001DJN-1g |

1H-Inden-1-one, 2,3-dihydro-6-iodo- |

14548-40-4 | 95% | 1g |

$59.00 | 2025-02-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2187-25g |

6-iodoindan-1-one |

14548-40-4 | 97% | 25g |

¥5357.0 | 2024-04-24 |

6-Iodo-1-indanone 関連文献

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

6-Iodo-1-indanoneに関する追加情報

Comprehensive Guide to 6-Iodo-1-indanone (CAS No. 14548-40-4): Properties, Applications, and Industry Insights

6-Iodo-1-indanone (CAS No. 14548-40-4) is a halogenated organic compound belonging to the indanone family, which has garnered significant attention in pharmaceutical and material science research. This iodo-substituted indanone derivative serves as a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules and advanced materials. With the growing demand for halogenated building blocks in drug discovery, 6-Iodo-1-indanone has become a compound of interest for researchers exploring structure-activity relationships and novel synthetic pathways.

The molecular structure of 6-Iodo-1-indanone features an iodine atom at the 6-position of the indanone scaffold, a configuration that enhances its reactivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This property makes it invaluable for constructing complex heterocyclic frameworks, a topic frequently searched by organic chemists. Recent studies highlight its role in synthesizing pharmaceutical intermediates, with particular relevance to central nervous system (CNS) drug candidates—a trending focus area in medicinal chemistry.

From a practical standpoint, 6-Iodo-1-indanone exhibits moderate solubility in common organic solvents like dichloromethane and THF, a characteristic often queried in laboratory forums. Its stability under inert atmospheres and compatibility with palladium-catalyzed reactions align with industry needs for scalable synthetic protocols. Notably, the compound’s crystallinity and melting point (typically 120–125°C) are critical parameters for purification, a detail emphasized in quality control discussions among process chemists.

Emerging applications of 6-Iodo-1-indanone extend to materials science, where its electron-deficient aromatic system contributes to the design of organic semiconductors and light-emitting diodes (OLEDs). This intersection with green technology resonates with current searches on sustainable materials. Furthermore, its use in metal-organic frameworks (MOFs) synthesis has been explored, addressing the demand for porous materials in gas storage—a hot topic in energy research.

Analytical characterization of 6-Iodo-1-indanone typically involves HPLC purity analysis, 1H/13C NMR, and mass spectrometry, techniques frequently discussed in analytical chemistry communities. Suppliers often provide certificates of analysis (CoA) to verify its ≥95% purity, a key concern for purchasers. Storage recommendations (2–8°C under nitrogen) and handling precautions (light-sensitive) are commonly searched parameters, reflecting user needs for practical guidance.

In the context of intellectual property, patents involving 6-Iodo-1-indanone derivatives have increased, particularly in kinase inhibitor development—a trending area in oncology research. This aligns with growing public interest in targeted cancer therapies. The compound’s role in high-throughput screening libraries also makes it relevant to AI-driven drug discovery, a rapidly evolving field that dominates scientific discourse.

Environmental and regulatory aspects of 6-Iodo-1-indanone are frequently queried. While not classified as hazardous under current REACH regulations, proper waste disposal methods (e.g., iodine recovery) are advised—a consideration matching industry’s focus on green chemistry principles. Its biodegradability profile remains an active research area, reflecting the broader shift toward sustainable chemical practices.

The global market for 6-Iodo-1-indanone reflects regional trends: North American demand is driven by pharmaceutical R&D, while Asian markets focus on electronic materials production. Pricing fluctuations, often searched by procurement specialists, correlate with iodine commodity prices—a detail crucial for cost-sensitive synthesis. Custom synthesis services offering isotope-labeled versions (e.g., 13C-6-Iodo-1-indanone) cater to the expanding metabolomics research sector.

Future perspectives for 6-Iodo-1-indanone include its potential in photoredox catalysis and C–H functionalization methodologies—topics dominating recent chemistry conferences. As machine learning accelerates molecular design, this compound’s structure-property data are increasingly valuable for predictive modeling in chemical informatics, addressing a key industry need for digital transformation in research.

14548-40-4 (6-Iodo-1-indanone) Related Products

- 145485-31-0(7-iodo-1-tetralone)

- 60899-33-4(4-iodo-2,3-dihydro-1H-inden-1-one)

- 511533-38-3(2,3-Dihydro-5-iodoinden-1-one)

- 1594484-86-2(1-(3-hydroxypiperidin-1-yl)-3-methylpentan-1-one)

- 1805420-15-8(Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate)

- 32741-11-0(tert-butylpyrazine)

- 1337203-18-5(3-(2-bromo-4-chlorophenyl)methylpyrrolidine)

- 2728725-56-0((S)-1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride)

- 1178024-01-5(3-amino-1-methyl-1H-pyrazole-4-sulfonamide)

- 2228713-02-6(3-(4-bromo-3,5-dimethylphenyl)azetidine)